molecular formula C17H16O4 B8026501 Methyl 2-(benzyloxy)-3-hydroxy-5-vinylbenzoate CAS No. 1951441-33-0

Methyl 2-(benzyloxy)-3-hydroxy-5-vinylbenzoate

Cat. No.: B8026501
CAS No.: 1951441-33-0
M. Wt: 284.31 g/mol
InChI Key: MBZVJNSFMLOIMH-UHFFFAOYSA-N
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Description

Methyl 2-(benzyloxy)-3-hydroxy-5-vinylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzyloxy group, a hydroxy group, and a vinyl group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(benzyloxy)-3-hydroxy-5-vinylbenzoate typically involves the esterification of the corresponding benzoic acid derivative. One common method includes the reaction of 2-(benzyloxy)-3-hydroxy-5-vinylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: The hydroxy group in this compound can undergo oxidation to form a corresponding ketone or quinone derivative.

    Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation reactions.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for hydrogenation.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketone or quinone derivatives.

    Reduction: Formation of ethyl-substituted benzoate.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(benzyloxy)-3-hydroxy-5-vinylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(benzyloxy)-3-hydroxy-5-vinylbenzoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the benzyloxy and vinyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    Methyl 2-(benzyloxy)-3-hydroxybenzoate: Lacks the vinyl group, making it less reactive in certain chemical reactions.

    Methyl 2-(benzyloxy)-5-vinylbenzoate: Lacks the hydroxy group, affecting its hydrogen bonding capabilities.

    Methyl 3-hydroxy-5-vinylbenzoate: Lacks the benzyloxy group, altering its hydrophobic interactions.

Uniqueness: Methyl 2-(benzyloxy)-3-hydroxy-5-vinylbenzoate is unique due to the presence of all three functional groups (benzyloxy, hydroxy, and vinyl) on the benzoate ester. This combination of functional groups provides a versatile platform for various chemical modifications and biological interactions, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

methyl 5-ethenyl-3-hydroxy-2-phenylmethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-3-12-9-14(17(19)20-2)16(15(18)10-12)21-11-13-7-5-4-6-8-13/h3-10,18H,1,11H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZVJNSFMLOIMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)C=C)O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801163712
Record name Benzoic acid, 5-ethenyl-3-hydroxy-2-(phenylmethoxy)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801163712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1951441-33-0
Record name Benzoic acid, 5-ethenyl-3-hydroxy-2-(phenylmethoxy)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1951441-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 5-ethenyl-3-hydroxy-2-(phenylmethoxy)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801163712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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